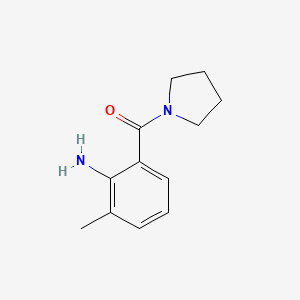
1,4-Diazepane-1-carboxamide
Overview
Description
1,4-Diazepane-1-carboxamide is a compound with the molecular formula C6H13N3O . It has a molecular weight of 143.19 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered ring with two nitrogen atoms and a carboxamide group . The InChI code for this compound is 1S/C6H13N3O/c7-6(10)9-4-1-2-8-3-5-9/h8H,1-5H2,(H2,7,10) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 143.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 143.105862047 g/mol . The topological polar surface area is 58.4 Ų .Scientific Research Applications
Anticancer Activity
1,4-Diazepane-1-carboxamide derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, 1-benzhydryl-4-(substituted phenylcarboxamide / carbothioamide)-1,4-diazepane derivatives displayed significant anti-cancer activity in assays conducted on B-cell leukemic cell lines. Specifically, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide demonstrated good activity with an IC50 value of 18 µM (Teimoori et al., 2011).
Synthesis Methods
Efficient methods for synthesizing this compound derivatives have been explored. A notable approach involves a novel one-pot pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1 H-1,4-diazepine-5-carboxamide derivatives. This method utilizes simple and readily available inputs like 2,3-diaminomaleonitrile and isocyanides, yielding high product yields at ambient temperature (Shaabani et al., 2008).
Synthesis of Key Pharmaceutical Intermediates
The compound has been used in the synthesis of key intermediates for pharmaceuticals. A practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate was established, which is an important intermediate for the Rho–kinase inhibitor K-115. This synthesis involved intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropan-1-ol (Gomi et al., 2012).
Blockers for T-type Calcium Channels
1,4-Diazepane derivatives have been synthesized and evaluated as T-type calcium channel blockers. Among these, certain compounds exhibited potential as blockers with favorable pharmacokinetic characteristics, suggesting their utility in treating diseases related to T-type calcium channels (Gu et al., 2010).
Pharmaceutical Synthesis and Characterization
In pharmaceutical research, this compound and its derivatives have been synthesized and characterized for various applications. For instance, the synthesis of 1,4-diazepin-5-ones under microwave irradiation and their reduction products have been studied, demonstrating the versatility of this compound in medicinal chemistry (Wlodarczyk et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that diazepines, a class of compounds to which 1,4-diazepane-1-carboxamide belongs, are widely used in drugs and bioactive molecules .
Mode of Action
It is known that diazepines often work by interacting with their targets, leading to changes at the molecular level
Biochemical Pathways
Diazepines are known to affect various biochemical pathways, leading to downstream effects that contribute to their pharmacological activity .
Result of Action
It is known that diazepines often have significant effects at the molecular and cellular levels, contributing to their pharmacological activity .
properties
IUPAC Name |
1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(10)9-4-1-2-8-3-5-9/h8H,1-5H2,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYWEAYMBBJBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926267-34-7 | |
| Record name | 1,4-diazepane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





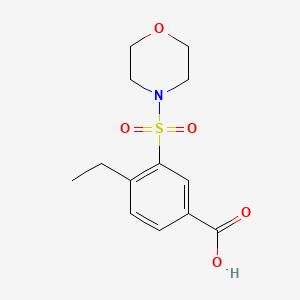


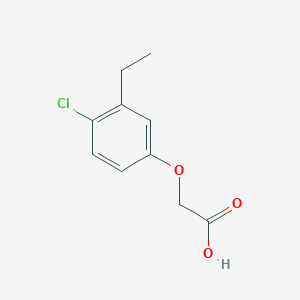
![2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3372716.png)
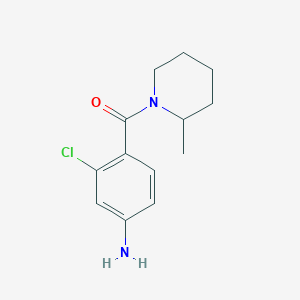
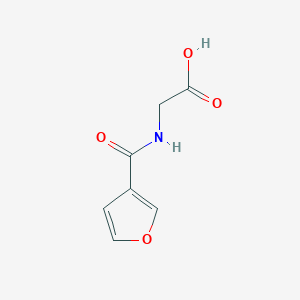


![2-[2-(2-Iodobenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3372755.png)
